EGFR Wild-Type Cellular Inhibition: 2-(Phenylamino) Substitution vs. 2-(5-Bromo-2-furyl) Analog
2-(Phenylamino)-4H-3,1-benzoxazin-4-one (1026-16-0) demonstrates an IC₅₀ of 6 nM for inhibition of EGF-stimulated wild-type EGFR phosphorylation in human A549 lung adenocarcinoma cells (2-hour pre-incubation followed by 10-minute EGF stimulation) [1]. This nanomolar cellular potency is not a general property of the benzoxazin-4-one scaffold. A structurally distinct 2-(5-bromo-2-furyl)-6-methyl-3,1-benzoxazin-4-one analog (MLS000538515) exhibits an IC₅₀ of 1.54 μM (1,540 nM) [2], representing a potency difference exceeding 250-fold.
| Evidence Dimension | EGFR wild-type phosphorylation inhibition (cellular) |
|---|---|
| Target Compound Data | IC₅₀ = 6 nM |
| Comparator Or Baseline | 2-(5-Bromo-2-furyl)-6-methyl-3,1-benzoxazin-4-one (MLS000538515): IC₅₀ = 1.54 μM (1,540 nM) |
| Quantified Difference | Approximately 257-fold difference in potency |
| Conditions | Human A549 lung adenocarcinoma cells; 2 h pre-incubation; 10 min EGF stimulation; phosphorylation detection by sandwich immunoassay |
Why This Matters
Users requiring EGFR inhibitory activity must select the specific 2-phenylamino substitution pattern; generic benzoxazin-4-ones with different 2-substituents can exhibit over two orders of magnitude lower potency in the same cellular context.
- [1] BindingDB. BDBM50210162 (CHEMBL3883534): Inhibition of EGF-stimulated wild-type EGFR phosphorylation in human A549 cells. IC₅₀ = 6 nM. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50210162 (accessed Apr 2026). View Source
- [2] BindingDB. BDBM41003 (MLS000538515): Inhibition of EGFR (unspecified assay). IC₅₀ = 1.54E+3 nM. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=41003 (accessed Apr 2026). View Source
